tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
Description
tert-Butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound with the molecular formula C10H14F2N4O2. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O2/c1-10(2,3)17-9(16)14-8-4-5-13-15(8)6-7(11)12/h4-5,7H,6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUUZYQKYBDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Pyrazole Alkylation
The introduction of the 2,2-difluoroethyl group at the N1 position competes with N2 alkylation. Steric hindrance from the Boc group and electronic effects of the difluoroethyl moiety favor N1 substitution, as confirmed by X-ray crystallography. Solvent polarity also influences selectivity, with polar aprotic solvents (e.g., DMF) enhancing N1/N2 ratios to 9:1.
Chemical Reactions Analysis
tert-Butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate include:
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate: This compound has a similar structure but with an azetidine ring instead of a pyrazole ring.
tert-Butyl (2,2-difluoroethyl)carbamate: This compound lacks the pyrazole ring and is used in different chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound notable for its unique structure, which includes a tert-butyl group, a pyrazole ring, and a difluoroethyl substituent. This combination contributes to its distinct chemical and biological properties. The compound's potential therapeutic applications have prompted investigations into its biological activity, particularly its interactions with various molecular targets.
- Molecular Formula : C10H15F2N3O2
- Molecular Weight : 247.24 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects. For instance, it may inhibit or enhance enzyme functions depending on the target.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate gene expression and metabolic processes.
Biological Activity Studies
Research has explored the compound's effects on different biological systems. Key findings include:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic regulation.
- Cellular Effects : The compound has demonstrated effects on cell proliferation and apoptosis in various cell lines, indicating its potential as an anticancer agent.
- Binding Affinity Studies : Interaction studies have revealed that the compound exhibits significant binding affinity to specific receptors, which may be pivotal in its mechanism as a therapeutic agent.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Activity : In vitro studies using cancer cell lines (e.g., breast cancer) showed that the compound induced apoptosis through caspase activation pathways. It was noted that treatment with varying concentrations led to a dose-dependent response in cell viability.
- Metabolic Regulation : In animal models, administration of the compound resulted in altered glucose metabolism and lipid profiles, suggesting its role in metabolic disorders such as diabetes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate | Azetidine ring instead of pyrazole | Different biological properties due to ring structure |
| tert-butyl (2,2-difluoroethyl)carbamate | Lacks the pyrazole ring | Simpler structure may lead to different reactivity |
The unique combination of functional groups in this compound distinguishes it from these compounds and contributes to its specific biological activities.
Q & A
Q. What advanced techniques validate solid-state interactions in crystallography?
- Methodological Answer : Single-crystal X-ray diffraction resolves molecular packing and non-covalent interactions (e.g., C-F···π contacts). Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts, while DSC/TGA assesses thermal stability .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Off-Target Profiling : Use kinome-wide screening to identify unintended targets.
- Meta-Data Validation : Cross-check with PubChem BioAssay data and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Why do solubility values vary across studies?
- Methodological Answer : Solubility depends on crystallinity (amorphous vs. crystalline form) and solvent polarity. Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) with DLS to monitor aggregation. Pre-formulation studies with surfactants (e.g., Tween-80) improve reproducibility .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Synthetic Yield | Column Chromatography | 51–83% | |
| Melting Point | DSC | 80–81°C (crystalline form) | |
| LogP (Lipophilicity) | HPLC Retention Time Correlation | ~2.1 (predicted) | |
| Solubility in PBS | Shake-Flask Method | 0.12 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
